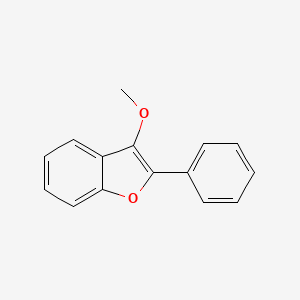

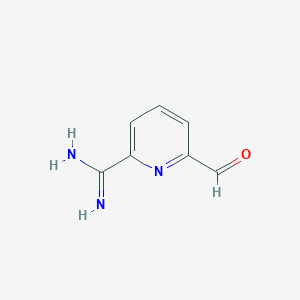

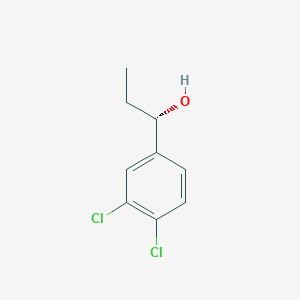

![molecular formula C11H9N3O B3330860 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one CAS No. 75370-64-8](/img/structure/B3330860.png)

5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one

Overview

Description

Imidazoles are a class of heterocyclic compounds that are key components to functional molecules used in a variety of everyday applications . They are characterized by a five-membered ring structure containing two nitrogen atoms .

Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel series of N-1 arylidene amino imidazole-2-thiones were synthesized and identified using IR, 1 H-NMR, and 13 C-NMR spectral data .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring containing two non-adjacent nitrogen atoms . The exact structure of “5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one” could not be found in the search results.Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary widely depending on their substitution patterns . Specific properties for “this compound” could not be found in the search results.Scientific Research Applications

Medicinal Chemistry and Drug Design

The 1,6-naphthyridine motif, closely related to the chemical structure , serves as a versatile scaffold in medicinal chemistry, displaying a variety of bioactivities when suitably substituted. A study involving the incorporation of a cyclic urea pharmacophore into a 1,6-naphthyridine framework identified 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives as new c-Met kinase inhibitors. This work highlighted the significance of the N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position for effective Met inhibition. Further optimization led to compounds with significant c-Met kinase inhibitory activity and low micromolar concentration effectiveness against specific cancer cell lines (Wang et al., 2013).

Organic Light Emitting Diodes (OLEDs)

Naphtho[1,2-d]imidazole derivatives have been developed as deep-blue, light-emitting materials for OLEDs. These compounds showed groundbreaking performance in terms of external quantum efficiency (EQE) and low turn-on voltage, representing the best performance for non-doped single-layer fluorescent OLEDs. The materials exhibit superior electron-injection capacity from the cathode compared to their isomeric counterparts, contributing to their high performance and color purity in OLED applications (Liu et al., 2015).

Synthetic Organic Chemistry

Research has explored the potential of 5-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one derivatives as precursors for the synthesis of highly functionalized fused imidazopyridines and naphthyridines. These reactions, carried out under mild conditions, led to compounds with significant structural diversity. This versatility underlines the role of these derivatives in constructing complex heterocyclic compounds, highlighting their importance in synthetic organic chemistry (Al-duaij et al., 2016).

Materials Science

In the realm of materials science, derivatives of this compound have been utilized in the design and synthesis of new organic materials with unique properties. These materials are investigated for their potential applications in various fields, including organic electronics and photonics, due to their desirable photophysical properties and stability (Ostrovskyi et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-amino-1,3-dihydrobenzo[e]benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-8-5-9-10(14-11(15)13-9)7-4-2-1-3-6(7)8/h1-5H,12H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWKPJUICJBPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2NC(=O)N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)